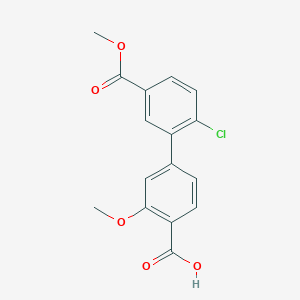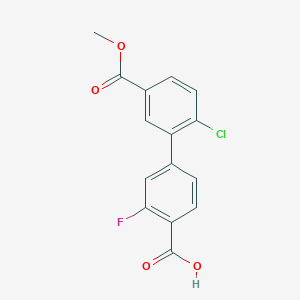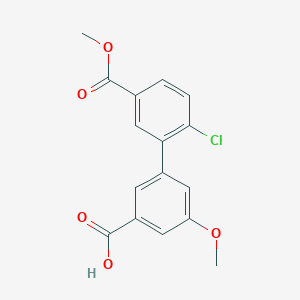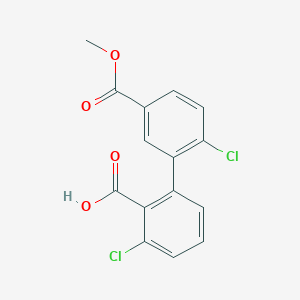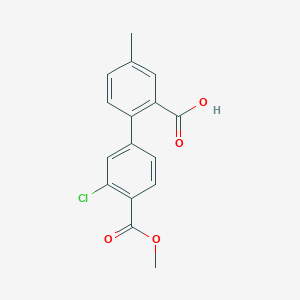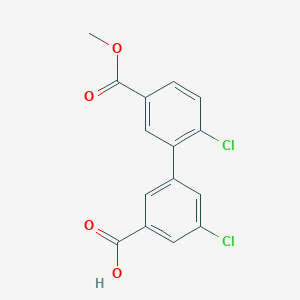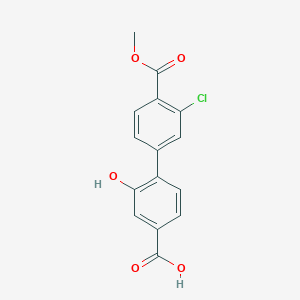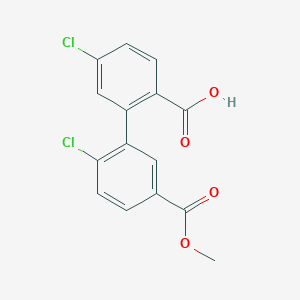
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (CMPT-TFMBA) is a trifluoromethylbenzoic acid derivative that has recently been studied for its potential applications in the scientific and medical fields. CMPT-TFMBA is a synthetic compound with a low molecular weight and a high solubility in organic solvents. It has a wide range of applications in the fields of biochemistry and pharmacology, including synthesis of pharmaceuticals, biomedical research, and drug discovery.
科学的研究の応用
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in the scientific and medical fields. It has been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been studied as a potential inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been studied as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.
作用機序
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% works by inhibiting the activity of the enzymes COX-2, AChE, and 5-LOX. Inhibition of these enzymes prevents the production of inflammatory mediators, which can reduce inflammation and pain. In addition, inhibition of AChE prevents the breakdown of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of COX-2, AChE, and 5-LOX in vitro. In addition, it has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models.
実験室実験の利点と制限
The main advantage of using 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is that it is a synthetic compound with a low molecular weight and a high solubility in organic solvents. This makes it easy to handle and use in a variety of experiments. The main limitation is that it is difficult to synthesize in large quantities, which can make it more expensive than other compounds.
将来の方向性
Future research into 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% could focus on exploring its potential as an anti-inflammatory agent and as a cognitive enhancer. In addition, further research could explore its potential as an inhibitor of other enzymes involved in inflammation and pain. Other potential applications include its use as an inhibitor of phospholipase A2 (PLA2), an enzyme involved in the breakdown of phospholipids, and its use as an inhibitor of histone deacetylase (HDAC), an enzyme involved in gene expression. Finally, further research could explore its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
合成法
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenol with trifluoromethanesulfonic acid in the presence of a base such as sodium hydroxide. This reaction yields the corresponding trifluoromethylbenzoic acid derivative, which can then be isolated and purified. The second step involves the reaction of the isolated trifluoromethylbenzoic acid derivative with an alkyl halide in the presence of a base such as sodium hydroxide. This reaction yields the desired 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%, which can then be isolated and purified.
特性
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3O4/c1-24-15(23)8-2-3-13(17)12(7-8)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDZLMJRIWLEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691994 |
Source


|
| Record name | 2'-Chloro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1262006-12-1 |
Source


|
| Record name | 2'-Chloro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



